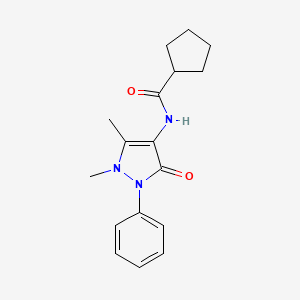

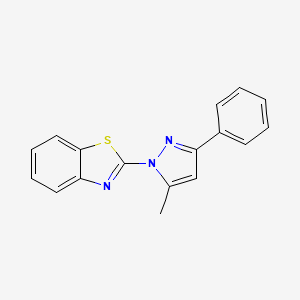

![molecular formula C18H26N8OS B5593328 2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)

2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential biological activities. The specific chemical described is synthesized and analyzed for various properties, including molecular structure, chemical reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions, where various sulfonyl chlorides react with a base structure to introduce different substituents. These reactions require careful control of conditions to achieve the desired product. For instance, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives involves such reactions, characterized by spectral studies (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds in this category can be determined using X-ray crystallography, revealing information such as planarity, dihedral angles, and conformation. The crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, was determined, showing the importance of hydrogen bonding in the structure (Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a variety of products, depending on the reactants and conditions. For example, the reaction of N-2-pyridylimidoyl-2-pyridylamidine with S2Cl2 produces N-bridgehead-1,2,5-thiadiazolium salts, demonstrating the versatility of the chemical reactions possible with these structures (Leitch et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and lipophilicity, are crucial for understanding the potential applications of these compounds. Compounds with piperazine linkers have been assessed for solubility and lipophilicity, indicating significant antifungal activity against filamentous and yeast fungi (Blokhina et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. For instance, the presence of the 1,3,4-thiadiazole moiety in certain derivatives enhances antibacterial and antifungal activities, demonstrating the impact of chemical properties on biological activity (Ram et al., 2016).

Applications De Recherche Scientifique

Anticancer Potential

A study synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, including compounds related to 2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine. These compounds showed significant antiproliferative activity against human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).

Synthesis and Heterocyclic Chemistry

- A study focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain precursors, showing relevance in anti-inflammatory and analgesic applications (Abu‐Hashem et al., 2020).

- Another study synthesized hybrids of thiazolo[4,5-d]pyrimidines with triazoles, highlighting their significant antifungal activity against various fungi (Blokhina et al., 2021).

Antimicrobial and Antifungal Properties

- Pyrimidine derivatives, including those related to the compound , were found to have antibacterial activity against gram-negative bacteria, indicating potential as antibacterial agents (Matsumoto & Minami, 1975).

- A study on thiazolidinone derivatives linked with piperazine revealed antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in antimicrobial applications (Patel et al., 2012).

Antiviral and Insecticidal Activities

- Novel heterocycles incorporating a thiadiazole moiety were synthesized and showed promising insecticidal activities against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Crystal Structure Analysis

- A study determined the crystal and molecular structure of a compound closely related to the one , which can provide insights into its chemical behavior and potential applications (Özbey et al., 1998).

Receptor Antagonist Potential

- Research on piperazin-1-yl substituted unfused heterobiaryls, similar in structure to the compound of interest, was conducted to understand their binding affinity to 5-HT7 receptors, which is relevant for developing drugs targeting these receptors (Strekowski et al., 2016).

Propriétés

IUPAC Name |

[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N8OS/c1-13-17(28-22-21-13)18(27)26-10-8-25(9-11-26)16-12-15(19-14(2)20-16)24-6-4-23(3)5-7-24/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFXAISOPXRICK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

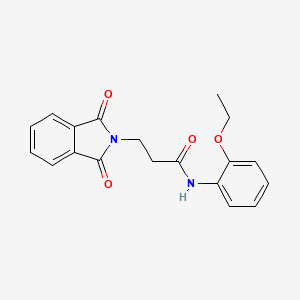

![1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)

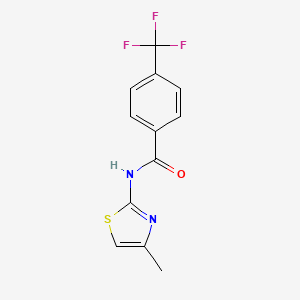

![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)

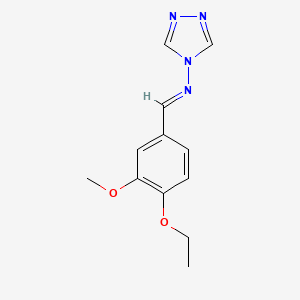

![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)

![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)